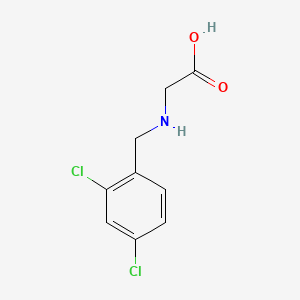

(2,4-Dichloro-benzylamino)-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-7-2-1-6(8(11)3-7)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMRCGLFNFEBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651321 | |

| Record name | N-[(2,4-Dichlorophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732944-35-3 | |

| Record name | N-[(2,4-Dichlorophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemoenzymatic Pathways for 2,4 Dichloro Benzylamino Acetic Acid and Its Derivatives

Established Strategies for N-Alkylation of Amino Acids

The N-alkylation of amino acids is a fundamental transformation in organic synthesis, providing access to a wide array of modified amino acids with diverse applications. Traditional methods often involve reductive amination with aldehydes or nucleophilic substitution with alkyl halides. nih.gov However, these methods can be limited by the availability and stability of aldehydes and may suffer from poor atom economy. nih.gov

A common route for synthesizing (2,4-Dichloro-benzylamino)-acetic acid involves the reaction of 2,4-dichlorobenzylamine (B146540) with chloroacetic acid under basic conditions. evitachem.com This nucleophilic substitution is typically carried out in an aqueous or organic solvent with a base like sodium hydroxide (B78521) or potassium carbonate. evitachem.com

More advanced and direct catalytic methods for N-alkylation of unprotected amino acids using alcohols have been developed. nih.gov These "hydrogen borrowing" strategies offer a more atom-economical and environmentally friendly alternative to traditional methods. nih.gov

Direct Amination Approaches

Direct amination of carboxylic acids represents a powerful strategy for the synthesis of α-amino acids. Recent breakthroughs include the use of iron-nitrene catalysts for the directed C-H amination of the α-position of carboxylic acids. prismbiolab.com This method is significant as it utilizes a readily available directing group (the carboxylic acid) and an earth-abundant metal catalyst. prismbiolab.com Another innovative approach involves the hydrative amination of activated alkynes to produce α-amino acid derivatives under mild conditions. nih.gov

While direct amination of α-bromocarboxylic acids is a straightforward method, it can lead to mediocre results due to the reduced nucleophilicity of the product's nitrogen atom. libretexts.org More complex and efficient procedures are often preferred for synthesizing pure amino acids. libretexts.org

Protecting Group Strategies in Synthesis

In multi-step organic synthesis, protecting groups are crucial for ensuring chemoselectivity. wikipedia.org For amino acids, both the amino and carboxyl groups can be protected to prevent unwanted side reactions.

Common protecting groups for the amino group include carbamates like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which can be removed under acidic and basic conditions, respectively. organic-chemistry.org This allows for orthogonal protection strategies where one group can be selectively removed while the other remains intact. wikipedia.orgorganic-chemistry.org For the carboxyl group, esters such as benzyl (B1604629) esters are often employed and can be removed by hydrogenolysis. wikipedia.org

The use of protecting groups adds extra steps to a synthesis, including their introduction and subsequent removal (deprotection). wikipedia.org Therefore, designing synthetic routes that minimize the need for protecting groups is often a key consideration. organic-chemistry.org

Enantioselective and Stereocontrolled Synthesis of Benzylamino Acid Derivatives

The development of enantioselective methods for synthesizing benzylamino acid derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. Asymmetric synthesis strategies aim to produce a single enantiomer of a chiral compound.

One approach to achieving enantioselectivity is through the use of chiral auxiliaries. For instance, a diastereoselective reduction induced by Ellman's chiral auxiliary has been successfully used in the synthesis of enantiomerically pure aza-CGP37157–lipoic acid hybrids. nih.gov Another strategy involves catalytic asymmetric synthesis. For example, a divergent approach using sequential catalysis with a chiral bifunctional squaramide has been developed for the synthesis of benzofuran (B130515) fused azocine (B12641756) derivatives. nih.gov

Resolution of racemic mixtures is another method to obtain enantiomerically pure amino acids. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid or base. libretexts.org Enzymatic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, is also a powerful technique. libretexts.org

Exploration of Green Chemistry Principles in Synthetic Route Design

Green chemistry principles focus on designing chemical processes that are environmentally benign. This includes using less hazardous chemicals, renewable feedstocks, and energy-efficient methods. nih.govnih.gov

In the context of synthesizing this compound and its derivatives, green chemistry approaches can be implemented in several ways. The use of water as a solvent, as seen in some N-substituted glycine (B1666218) derivative syntheses, avoids the use of toxic organic solvents. acs.org Employing catalysts, especially those that are recyclable, can reduce waste and improve reaction efficiency. nih.gov Furthermore, utilizing energy sources like sunlight for photoreduction reactions presents a sustainable alternative to conventional energy sources. egrassbcollege.ac.in The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, can also contribute to a greener process by reducing solvent usage and purification steps. nih.gov

Chemoenzymatic and Biocatalytic Approaches for Analog Preparation

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to create efficient and selective synthetic routes. nih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. uni-graz.at

Enzymes are increasingly used in the synthesis of non-canonical amino acids. nih.gov For example, transaminases can be used to convert α-keto acids into the corresponding α-amino acids. nih.gov Imine reductases (IREDs) have also been employed for the reductive amination of ketones to produce N-substituted amino acids. nih.gov These enzymatic methods often operate under mild conditions and can exhibit high enantioselectivity, making them valuable tools for preparing chiral amino acid analogs. researchgate.net

One-pot chemoenzymatic cascades have been developed to synthesize complex molecules, such as combining enzymatic transamination with chemical hydrogenation to produce cyclic amino acids. nih.gov This approach leverages the strengths of both catalysis types to access challenging molecular architectures. nih.gov

Synthesis of Structurally Modified Analogs for Mechanistic Investigations

The synthesis of structurally modified analogs of a target compound is essential for understanding its mechanism of action and for structure-activity relationship (SAR) studies. By systematically altering different parts of the molecule, researchers can identify key structural features responsible for its biological activity.

For this compound, analogs could be synthesized with variations in the substitution pattern on the benzene (B151609) ring, changes to the linker between the aromatic ring and the amino acid, or modifications to the carboxylic acid moiety. For example, the chlorine atoms could be replaced with other functional groups through nucleophilic aromatic substitution reactions. evitachem.com The synthesis of such analogs would likely follow similar synthetic strategies as the parent compound, potentially requiring the development of new or modified synthetic routes to accommodate the different functional groups.

Molecular Mechanism of Action and Biological Target Identification in Vitro and Cellular Studies

Investigations into Molecular Interactions with Biomolecular Systems (Non-Clinical)

Enzyme Binding and Inhibition/Activation Assays (e.g., hydrolases, transferases)

No publicly available studies have been identified that assess the binding or modulation of (2,4-Dichloro-benzylamino)-acetic acid with specific enzymes such as hydrolases or transferases. Therefore, no data on its inhibitory or activation constants (e.g., IC50, Ki, EC50) can be presented.

Receptor Ligand Binding Studies in Cell-Free Systems

There is a lack of published research detailing the interaction of this compound with any specific receptors in cell-free assays. Consequently, data regarding its binding affinity (Kd), receptor occupancy, or competitive displacement of known ligands are not available.

Nucleic Acid Interaction Profiling (e.g., DNA/RNA binding, intercalation)

Scientific literature does not currently contain studies that have profiled the interaction of this compound with DNA or RNA. Information on its potential to bind to nucleic acids, intercalate between base pairs, or cause DNA damage is therefore unknown.

Cellular Pathway Modulation Studies (In Vitro Cell Models)

Analysis of Cellular Signaling Cascades

No research has been published that investigates the effects of this compound on specific cellular signaling cascades. As a result, there is no information on its potential to modulate pathways such as MAPK, PI3K/Akt, or NF-κB, nor are there data on downstream protein phosphorylation or second messenger levels.

Gene Expression and Proteomic Profiling in Cultured Cells

Comprehensive gene expression or proteomic analyses of cells treated with this compound have not been reported in the scientific literature. Therefore, there are no data available to indicate which genes or proteins may be up- or down-regulated following exposure to this compound.

Influence on Subcellular Processes and Organelle Function

While direct experimental evidence detailing the effects of this compound on specific subcellular processes and organelles is not extensively documented in publicly available research, its chemical structure allows for informed hypotheses regarding its potential interactions within the cell. The compound's nature as a glycine (B1666218) derivative and a dichlorinated aromatic molecule suggests several plausible, yet unconfirmed, areas of influence.

Investigations into structurally related compounds offer some clues. For instance, dichloroacetate (B87207) (DCA), which shares the dichloro-moiety, is known to impact mitochondrial function. Studies on DCA have shown it can modulate mitochondrial oxygen consumption and increase the production of reactive oxygen species (ROS). nih.gov Furthermore, DCA has been observed to influence mitochondrial dynamics. nih.govnih.gov While these findings pertain to DCA, they suggest that the dichlorinated portion of this compound could potentially lead to interactions within the mitochondria, though this remains to be experimentally verified for this specific compound.

Another area of potential subcellular influence is the endoplasmic reticulum (ER). Research on other dichlorinated aromatic compounds, such as 2,4-dichlorophenol, has indicated an ability to induce ER stress. nih.gov This raises the possibility that this compound could similarly disrupt ER homeostasis, a critical process for protein folding and cellular signaling. However, without direct studies, this remains a theoretical consideration.

Given that this compound is a derivative of the amino acid glycine, N-(2,4-Dichlorobenzyl)glycine, it is conceivable that it could interact with pathways involving glycine. Glycine itself plays a dual role in the central nervous system, acting as an inhibitory neurotransmitter and as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. mdpi.comnih.gov This suggests a potential for this compound to modulate neuronal activity by interacting with glycine receptors or transporters, but this hypothesis requires empirical validation.

Identification and Validation of Specific Biological Targets in Research Models

The identification and validation of specific biological targets are crucial steps in understanding the mechanism of action of any bioactive compound. For this compound, while broad biological activities such as potential antimicrobial and anticancer properties have been suggested, the specific molecular targets responsible for these effects have not been definitively identified in the scientific literature. evitachem.com

The process of target identification typically involves a range of experimental strategies. These can be broadly categorized into affinity-based methods and label-free methods. Affinity-based approaches often utilize a modified version of the small molecule to "pull down" its binding partners from a complex biological sample. In contrast, label-free methods assess the effect of the unmodified compound on cellular processes or protein stability to infer target engagement.

In the context of research models, a robust preclinical target validation would involve in vivo proof-of-concept studies. nih.gov Such studies aim to demonstrate a clear link between the engagement of a specific target by the compound and a measurable therapeutic effect in a disease model. This often requires the development of reliable biomarkers to confirm that the compound is interacting with its intended target at concentrations that produce a biological response. nih.gov

While no specific validated targets for this compound have been published, its structural characteristics provide a basis for future investigation. As a glycine derivative, potential targets could include glycine receptors, glycine transporters, or enzymes involved in glycine metabolism. mdpi.com The presence of the dichlorobenzyl group suggests that it might also interact with proteins that have binding pockets amenable to halogenated aromatic rings.

The table below outlines potential, though currently unvalidated, biological targets for this compound based on its structural motifs and the known targets of related compounds.

| Potential Target Class | Rationale based on Structural Analogy | Potential Biological Effect |

| Glycine Receptors/Transporters | The compound is a glycine derivative (N-(2,4-Dichlorobenzyl)glycine). evitachem.com | Modulation of neurotransmission. |

| Mitochondrial Proteins | The related compound dichloroacetate affects mitochondrial function. nih.govnih.gov | Alteration of cellular metabolism and energy production. |

| Proteins involved in ER Stress | Other dichlorinated aromatic compounds can induce ER stress. nih.gov | Induction of the unfolded protein response. |

It is important to emphasize that these are theoretical targets, and rigorous experimental validation is required to confirm any interactions and their biological relevance. Future research employing techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays will be instrumental in elucidating the specific molecular targets of this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Systematic Modification of the 2,4-Dichlorobenzyl Moiety and Glycine (B1666218) Backbone

The structure of (2,4-Dichloro-benzylamino)-acetic acid presents two primary domains for chemical modification: the dichlorinated benzyl (B1604629) group and the glycine backbone. Systematic alterations to these regions have provided critical insights into the structural requirements for biological activity.

Impact of Aromatic Substituent Variations on Activity

The 2,4-disubstituted pattern of the benzyl ring is a crucial determinant of the compound's biological profile. Research into related N-benzyl and N-phenyl derivatives has demonstrated that the nature, position, and electronic properties of substituents on the aromatic ring can dramatically alter activity.

In studies of analogous compounds, the presence of electron-withdrawing groups, such as the two chlorine atoms in the target molecule, has been shown to be significant. For instance, in a series of N-aryl anthranilic acid derivatives, which share the N-phenylamino-acid motif, the position and nature of substituents on the N-aryl ring produced conflicting results depending on the assay, highlighting the complexity of these interactions. In one assay, the order of activity for monosubstitution was generally 3' > 2' > 4', with the trifluoromethyl group (a strong electron-withdrawing group) being particularly potent. nih.gov Conversely, in a different assay, 2'-chloro derivatives were more potent than 3'-chloro analogs. nih.gov For disubstituted derivatives of the same type, a 2',3'-disubstitution pattern was found to be most effective. nih.gov

In the context of antimicrobial activity, studies on benzyl guanidine (B92328) hydrazone derivatives have shown that substitutions on the benzyl ring significantly impact potency. For example, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative demonstrated high potency against both Staphylococcus aureus and Escherichia coli. nih.gov Furthermore, a 4-trifluoromethyl-benzyloxy derivative also showed excellent activity against S. aureus. nih.gov These findings underscore the importance of halogen and trifluoromethyl substitutions on the benzyl ring for enhancing antimicrobial effects.

The following table summarizes the impact of aromatic substitutions on the antimicrobial activity of related benzyl derivatives, illustrating the sensitivity of biological activity to the substitution pattern.

| Compound ID | R1-Substitution | R2-Substitution | R3-Substitution | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Antimicrobial Activity (MIC, µg/mL) vs. E. coli | Reference |

| 9m | H | 2-Cl, 3-CF3 | H | 0.5 | 1 | nih.gov |

| 9v | H | 4-CF3 | H | 1 | 16 | nih.gov |

| 10d | H | 4-CF3 | H | 1 | 16 | nih.gov |

Role of the Amino Acid Backbone in Molecular Recognition

The glycine backbone of this compound, while simple, plays a fundamental role in molecular recognition and biological activity. Glycine is unique among the proteinogenic amino acids as it lacks a side chain, affording it significant conformational flexibility. acs.org This flexibility can be crucial for a molecule's ability to adopt the optimal conformation for binding to a biological target.

Studies on N-substituted glycine derivatives have highlighted the importance of the glycine moiety. The carboxyl group is a key feature, and its replacement with other acidic functionalities often leads to a decrease in activity. acs.org For example, in indole (B1671886) acetic acid derivatives, the carboxylic acid group is essential for activity, and amide analogs are typically inactive. acs.org The NH moiety of the amino acid is also critical; its replacement with groups like -O-, -CH2-, or -S- significantly reduces activity in related fenamate compounds. nih.gov

Elucidation of Key Pharmacophoric Elements for Modulating Biological Activity (In Vitro Context)

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For compounds related to this compound, several key pharmacophoric features have been elucidated.

A typical pharmacophore model for a ligand binding to a biological target includes features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). In the case of this compound, the carboxylic acid group can act as both a hydrogen bond donor and acceptor. The secondary amine provides another hydrogen bond donor site. The dichlorinated phenyl ring represents a key hydrophobic and aromatic feature.

In studies of related compounds, the relative arrangement of these features is critical. For example, in a 3D-QSAR study of pyrazole (B372694) analogs, the most active compounds were those that optimally mapped onto a pharmacophore model that included specific spatial arrangements of these key features. bldpharm.com The development of such models allows for the virtual screening of large compound libraries to identify new molecules with a higher probability of being active. mdpi.com

Development and Validation of QSAR Models for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed molecules and for understanding the key molecular properties that drive activity.

For classes of compounds related to this compound, various QSAR models have been developed. These models often utilize descriptors that quantify physicochemical properties such as hydrophobicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).

In a QSAR study on the antimicrobial activity of 2,4-dichlorobenzoic acid derivatives, molar refractivity and the Balaban index (a topological descriptor) were identified as key parameters controlling antimicrobial potential. nih.gov This indicates that both the bulk and the shape of the molecule are important for its activity.

A typical 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), generates contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity. For instance, in a CoMFA study of pyrazole derivatives, the model indicated that steric bulk was the dominant factor influencing biological activity, with electrostatic interactions also playing a significant role. mdpi.com

The table below shows a hypothetical QSAR model for a series of N-benzylglycine analogs, illustrating how different descriptors can be correlated with biological activity.

| Descriptor | Coefficient | Statistical Significance (p-value) | Interpretation |

| logP | 0.45 | < 0.05 | Increased lipophilicity is positively correlated with activity. |

| Molar Refractivity (Ring Substituent) | -0.21 | < 0.05 | Bulkier substituents on the phenyl ring are detrimental to activity. |

| Dipole Moment | 0.15 | > 0.05 | The overall polarity of the molecule does not have a statistically significant impact on activity in this model. |

| Hydrogen Bond Acceptors (Count) | 0.62 | < 0.01 | A higher number of hydrogen bond acceptors enhances biological activity. |

Such models, once validated, serve as powerful predictive tools in the design of new, more potent analogs of this compound for specific therapeutic applications.

Computational Chemistry and in Silico Approaches for Mechanistic Insight and Compound Design

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery, offering insights into how a ligand, such as (2,4-Dichloro-benzylamino)-acetic acid, might interact with a biological target, typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com This method is instrumental in virtual screening campaigns to identify potential drug candidates from large compound libraries. nih.gov The process involves sampling a multitude of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on a function that estimates the binding affinity. For this compound, docking studies could be employed to predict its binding mode to various enzymes or receptors, providing clues about its potential biological activity. evitachem.com For instance, derivatives of 2,4-dichlorophenoxyacetic acid have been investigated as potential inhibitors of the COX-2 enzyme, and molecular docking was used to evaluate their interaction with the enzyme's active site. mdpi.com

Following docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the ligand-target complex. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. rsc.orgresearchgate.net This allows for the assessment of the stability of the predicted binding pose from docking, the characterization of conformational changes in both the ligand and the target upon binding, and the detailed analysis of intermolecular interactions such as hydrogen bonds and hydrophobic contacts. researchgate.net An all-atom MD simulation can reveal the dynamics of the ligand within the binding pocket and the role of surrounding water molecules, offering a more realistic representation of the biological environment. rsc.orgutwente.nl

A hypothetical molecular docking study of this compound against a target protein might yield results as summarized in the interactive table below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | LYS72, GLU91, ASP184 |

| Cyclooxygenase-2 | -7.9 | ARG120, TYR355, SER530 |

| Carbonic Anhydrase II | -7.2 | HIS94, HIS96, THR199 |

This table is illustrative and represents the type of data generated from molecular docking studies. The values are hypothetical.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. nrel.gov Density Functional Theory (DFT) is a widely used quantum chemical method that provides a good balance between accuracy and computational cost for studying organic molecules. nrel.goviipseries.org

For this compound, DFT calculations can be used to optimize its three-dimensional geometry and to compute various electronic properties. researchgate.net These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. nih.gov

The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is valuable for predicting sites of electrophilic and nucleophilic attack. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge delocalization and intramolecular interactions. iipseries.orgresearchgate.net

Vibrational frequencies calculated using DFT can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computed structure. iipseries.org The table below presents hypothetical data from a DFT study on this compound.

| Calculated Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

This table is illustrative and represents the type of data generated from quantum chemical calculations. The values are hypothetical.

Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling (Computational, Non-Empirical)

A critical aspect of drug development is the evaluation of a compound's ADMET properties. nih.gov Computational models, including quantitative structure-activity relationship (QSAR) and physiologically based pharmacokinetic (PBPK) modeling, are increasingly used for the early prediction of these properties. nih.gov These in silico approaches help in identifying potential liabilities of a drug candidate, thereby reducing the likelihood of late-stage failures.

For this compound, various ADMET parameters can be predicted using computational tools. These predictions are based on the molecule's structural features and physicochemical properties. For example, properties like aqueous solubility, permeability, and oral absorption can be estimated to classify the compound according to the Biopharmaceutical Classification System (BCS). nih.gov Models can also predict the likelihood of the compound being a substrate or inhibitor of key metabolic enzymes, such as cytochrome P450s, and its potential to be cleared by the liver. nih.gov

PBPK models offer a more sophisticated approach by simulating the time course of the drug's concentration in various tissues and fluids of the body. nih.gov These models integrate physicochemical data of the compound with physiological information of the organism to predict its pharmacokinetic profile. nih.gov For a related compound, 2,4-dichlorophenoxyacetic acid, a PBPK model was developed to describe its kinetics in the developing rabbit brain. nih.gov

Below is an example of a computational ADMET profile for this compound.

| ADMET Property | Predicted Value/Classification |

| Aqueous Solubility | Moderately Soluble |

| Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| Cytochrome P450 2D6 Inhibition | Non-inhibitor |

| Oral Bioavailability | >70% |

This table is illustrative and represents the type of data generated from theoretical ADMET prediction models. The values are hypothetical.

Machine Learning and Artificial Intelligence Applications in Compound Discovery

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by leveraging vast datasets to build predictive models for various stages of the process. mdpi.comnih.govmdpi.com These technologies can be applied to target identification, de novo drug design, and the prediction of compound properties. biomedres.usmdpi.com

In the context of a compound like this compound, ML models can be trained on large chemical databases to predict its biological activity against a range of targets. nih.gov By representing the molecule as a set of numerical descriptors, algorithms such as support vector machines (SVM), random forests (RF), and deep neural networks (DNNs) can learn the complex relationships between chemical structure and biological function. mdpi.combiomedres.us

Advanced Analytical Methodologies for Characterization and Quantification in Research Contexts

High-Resolution Chromatographic Techniques for Isolation and Purity Determination (e.g., HPLC, GC)

The isolation and purity assessment of synthesized (2,4-Dichloro-benzylamino)-acetic acid are critical preliminary steps in any research endeavor. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed for this purpose, each with specific considerations for this analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reverse-phase mode, is the preferred method for analyzing non-volatile, polar compounds like this compound. The technique separates components based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. For acidic compounds, pH control of the mobile phase is crucial to ensure consistent retention and sharp peak shape. A typical method would involve a gradient elution using acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid, to maintain an acidic pH. nih.gov This ensures the carboxylic acid moiety remains protonated, enhancing its retention on the nonpolar column. Purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks, with detection commonly performed using a UV detector set to a wavelength where the dichlorobenzyl chromophore absorbs strongly (e.g., 230 nm). nih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value/Condition | Purpose |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating nonpolar to moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the analyte. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the column. |

| Gradient | 5% to 95% B over 20 minutes | Allows for the separation of impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 230 nm | Wavelength for sensitive detection of the aromatic ring system. nih.gov |

| Injection Volume | 10 µL | Typical volume for analytical HPLC. |

Gas Chromatography (GC)

Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group, which can lead to poor peak shape and thermal degradation in the hot injector. nih.govthermofisher.com To overcome this, derivatization is necessary to convert the analyte into a more volatile and thermally stable form. thermofisher.com A common strategy involves esterification of the carboxylic acid, for example, by reacting it with a reagent like BCl₃/2-chloroethanol to form a 2-chloroethyl ester or using diazomethane (B1218177) to form a methyl ester. nih.gov Another approach is alkylation using reagents like pentafluorobenzyl bromide (PFBBr), which creates a derivative highly sensitive to electron capture detection (ECD). thermofisher.com Following derivatization, the sample is analyzed on a capillary column, often with a mid-polarity phase.

Table 2: Example GC-MS Parameters for Analysis (Post-Derivatization)

| Parameter | Value/Condition | Purpose |

| Derivatization | Esterification (e.g., with BCl₃/2-chloroethanol) | Increases volatility and thermal stability for GC analysis. nih.gov |

| Column | Capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) | Provides high-resolution separation. rsc.org |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | 80°C hold 1 min, ramp 20°C/min to 300°C | Temperature gradient to separate compounds based on boiling point. |

| Detector | Mass Spectrometer (MS) or Flame Ionization (FID) | MS provides mass information for confirmation; FID is a general-purpose detector. |

Advanced Spectroscopic Methods for Structural Elucidation and Confirmation (e.g., NMR, Mass Spectrometry, IR)

Once purity is established, spectroscopic techniques are used to confirm that the synthesized molecule has the correct chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. rsc.orgevitachem.com For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the two methylene (B1212753) (CH₂) groups, and the amine (NH) proton. The aromatic region would display a complex pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The chemical shifts and coupling patterns allow for definitive assignment of the structure.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (COOH) | 10 - 12 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 7.2 - 7.6 | Multiplets (d, dd) | 3H |

| Benzyl (B1604629) Methylene (Ar-CH₂-N) | ~ 4.0 | Singlet/Triplet | 2H |

| Amine (NH) | Variable, depends on solvent/conc. | Broad Singlet | 1H |

| Acetyl Methylene (N-CH₂-COOH) | ~ 3.5 | Singlet/Triplet | 2H |

| *Multiplicity may appear as a singlet or a triplet depending on the rate of exchange of the adjacent NH proton. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in three peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1. Tandem MS (MS/MS) experiments would reveal fragmentation patterns, such as the neutral loss of the acetic acid moiety or cleavage at the benzyl-nitrogen bond, confirming the connectivity of the molecule. researchgate.net

Table 4: Expected Key Ions in ESI-Mass Spectrometry

| m/z Value (Monoisotopic) | Ion | Description |

| 234.00 | [M+H]⁺ | Protonated parent molecule (for C₉H₉³⁵Cl₂NO₂) |

| 174.98 | [M+H - COOH - H]⁺ | Fragment from loss of the carboxylic acid group. |

| 158.98 | [C₇H₅³⁵Cl₂]⁺ | Fragment corresponding to the dichlorobenzyl cation. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands. docbrown.info

Table 5: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching (very broad) |

| 3000 - 2850 | C-H (Aliphatic) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1590, 1470 | C=C (Aromatic) | Stretching |

| ~1100 | C-N | Stretching |

| 850 - 800 | C-Cl | Stretching |

Quantitative Analytical Methods for In Vitro Biological Assay Validation

When evaluating the biological activity of this compound in in vitro systems, it is essential to use a validated quantitative analytical method to accurately determine its concentration in the assay medium. nih.gov This ensures that the observed biological effects are correlated with a known concentration of the compound. LC-MS/MS is the gold standard for this type of analysis due to its high sensitivity and selectivity.

Method validation involves establishing a set of performance characteristics to ensure the method is reliable for its intended purpose. nih.gov This includes assessing linearity, accuracy, precision, selectivity, the limit of detection (LOD), and the limit of quantification (LOQ). deswater.com A calibration curve is generated by analyzing standards of known concentrations, and quality control samples are run alongside experimental samples to ensure data integrity.

Table 6: Key Parameters for Bioanalytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) > 0.99 nih.gov |

| Accuracy | The closeness of measured values to the true value. | Mean value within ±15% of the nominal value. |

| Precision | The closeness of repeated measurements of the same sample. | Relative standard deviation (RSD) ≤ 15%. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the analyte's retention time. |

| Recovery | The efficiency of the analyte extraction process from the biological matrix. | Consistent and reproducible recovery across the concentration range. nih.gov |

| LOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10. |

Method Development for Metabolite Profiling in Research Systems

To understand how this compound is processed in biological systems, metabolite profiling studies are conducted. These studies aim to detect, identify, and quantify the metabolic products (metabolites) of the parent compound. The standard approach utilizes liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. researchgate.netnih.gov

The development process begins with incubating the compound in a relevant in vitro system (e.g., liver microsomes, hepatocytes). Samples are then analyzed by LC-HRMS. The resulting data is processed using specialized software to compare treated samples against controls, searching for new peaks that could represent metabolites. These are initially flagged based on their accurate mass, retention time, and isotopic pattern. Potential metabolic transformations include oxidation (e.g., hydroxylation), dealkylation, and conjugation with endogenous molecules like glucuronic acid or glutathione. The structures of these potential metabolites are then confirmed using tandem mass spectrometry (MS/MS) to analyze their fragmentation patterns. researchgate.net

Table 7: Common Metabolic Transformations and Corresponding Mass Shifts

| Metabolic Reaction | Mass Change (Da) | Description |

| Hydroxylation | +15.9949 | Addition of an oxygen atom (e.g., on the aromatic ring). |

| N-Dealkylation | -28.0313 | Removal of an ethyl group (if applicable from a precursor). |

| Carboxylation | +43.9898 | Addition of a carboxyl group. |

| Glucuronidation | +176.0321 | Conjugation with glucuronic acid. |

| Sulfation | +79.9568 | Conjugation with a sulfate (B86663) group. |

This systematic analytical framework ensures a comprehensive understanding of this compound, from its basic chemical identity and purity to its behavior and fate in complex biological research systems.

Emerging Research Applications and Non Clinical Translational Avenues of 2,4 Dichloro Benzylamino Acetic Acid

Utilization as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems. (2,4-Dichloro-benzylamino)-acetic acid has been investigated for its potential biological activities, which is a primary characteristic of a useful chemical probe. evitachem.com Research has explored its potential antimicrobial and anticancer properties. evitachem.com The proposed mechanism of action involves its interaction with molecular targets within biological systems, such as specific enzymes or receptors. evitachem.com Its ability to interfere with cellular processes related to proliferation and growth suggests it could be used to probe these fundamental pathways. evitachem.com While specific targets are still under broad investigation, its identity as a substituted amino acid derivative suggests potential interactions with pathways involving amino acid transport or metabolism. medchemexpress.com The presence of the dichlorinated benzyl (B1604629) group is a key structural feature that may confer specific binding affinities and biological effects. evitachem.com

Precursor for the Synthesis of Advanced Research Reagents and Ligands

In synthetic chemistry, this compound serves as a valuable intermediate or building block for constructing more complex molecules. evitachem.com Its bifunctional nature, containing both a nucleophilic secondary amine and a carboxylic acid, allows for a variety of chemical transformations.

The synthesis of the compound itself typically involves the reaction of 2,4-dichlorobenzylamine (B146540) with chloroacetic acid under basic conditions, a standard method for producing N-substituted amino acids. evitachem.com This foundational structure can then be elaborated upon. The carboxylic acid group can be converted into esters, amides, or acid chlorides, while the amine can undergo further substitution or be incorporated into heterocyclic systems. For instance, similar frameworks are used to synthesize complex heterocyclic compounds with potential bioactivity, such as thiazolidine (B150603) derivatives or oxazaphosphinines. nih.govresearchgate.net This versatility makes this compound a useful precursor for generating libraries of novel compounds for screening in drug discovery and for creating specialized ligands to study protein-ligand interactions.

Exploration in Agrochemical or Material Science Applications

The structural motifs present in this compound suggest potential utility in fields beyond biological research, notably in agrochemical science. The chlorinated aromatic structure is a common feature in many active agrochemical compounds. evitachem.com Specifically, there is potential for its application in the development of herbicides or pesticides, as the dichloro-substituted ring may influence biological pathways in plants or pests. evitachem.com This is conceptually related to the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), which also contains a 2,4-dichlorinated ring, though the linkage to the acetic acid moiety is different. researchgate.net The exploration of this compound and its derivatives in this area represents a translational avenue for the compound class.

Applications in material science are less explored but remain a theoretical possibility. The amine and carboxylic acid functional groups could potentially be used in polymerization reactions to create novel polyamides or other functional polymers.

Development as Reference Standard for Chemical and Biological Assays

In any quantitative scientific study, a well-characterized reference standard is essential for ensuring the accuracy and reproducibility of results. As a distinct chemical entity, pure this compound is suitable for development as an analytical reference standard. sigmaaldrich.comaccustandard.com In this capacity, it would be used to calibrate analytical instruments, confirm the identity of the compound in experimental samples through techniques like Nuclear Magnetic Resonance (NMR) or mass spectrometry, and quantify its concentration in various assays. evitachem.com For any research investigating the biological effects of this compound or its synthetic derivatives, having a certified reference material is crucial for obtaining reliable and comparable data. sigmaaldrich.com

Table 2: Compound Names Mentioned in this Article

| Compound Name | CAS Number | Role/Context |

|---|---|---|

| This compound | 732944-35-3 | Primary subject of the article |

| 2,4-dichlorobenzylamine | 95-00-1 | Precursor for synthesis |

| Chloroacetic acid | 79-11-8 | Precursor for synthesis |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 94-75-7 | Related agrochemical for contextual comparison |

| Glycine (B1666218) | 56-40-6 | Parent amino acid |

Future Research Directions and Unanswered Questions

Integration of Systems Biology Approaches for Holistic Understanding

A primary unanswered question is the comprehensive mechanism of action of (2,4-Dichloro-benzylamino)-acetic acid at a systemic level. While it is known to interact with biological systems, potentially through binding to specific enzymes or receptors, the full scope of these interactions remains unmapped. evitachem.com For related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), studies have shown effects on monoamine levels and acetylcholinesterase activity, indicating complex neurological interactions. nih.gov

Future research should integrate systems biology approaches—including genomics, proteomics, and metabolomics—to build a holistic model of the compound's effects. By systematically analyzing changes in gene expression, protein levels, and metabolic profiles in cells or organisms exposed to the compound, researchers can identify entire pathways that are modulated. This approach would move beyond a single target hypothesis and could uncover novel mechanisms, explain observed biological activities like potential antimicrobial or anticancer effects, and identify potential off-target interactions. evitachem.com

Table 1: Proposed Systems Biology Research Plan

| Omics Field | Research Question | Potential Outcome |

|---|---|---|

| Genomics | Which genes are up- or down-regulated upon exposure to the compound? | Identification of genetic pathways involved in the cellular response. |

| Proteomics | How does the compound alter the cellular protein landscape and post-translational modifications? | Discovery of direct protein targets and affected signaling cascades. |

| Metabolomics | What is the impact on the cellular metabolome? | Understanding of the compound's effect on cellular energy and biosynthetic pathways. |

Development of Complex In Vitro Models for Enhanced Predictivity

Translating laboratory findings into predictable outcomes in a whole organism is a significant hurdle. Studies on related compounds have utilized in vitro models, such as bovine fetal muscle cells, to observe cellular responses like changes in cell differentiation and division. nih.gov However, traditional 2D cell cultures often fail to replicate the complex microenvironment of living tissue, limiting their predictive power.

The development and application of more complex in vitro models are essential for future research. These could include:

3D Cell Cultures (Spheroids/Organoids): These models better mimic the cell-cell and cell-matrix interactions of natural tissue, providing a more accurate context for assessing the compound's efficacy and cellular behavior.

Organs-on-a-Chip: Microfluidic devices that simulate the physiology of an entire organ or multiple organs. Using such a platform would allow for the study of the compound's effects on interconnected systems, offering insights that are difficult to obtain from simpler models.

These advanced models are crucial for improving quantitative in vitro to in vivo extrapolation (QIVIVE), which aims to more accurately predict the biological effects in a whole organism from in vitro data. mdpi.com They would enable a more rigorous preclinical evaluation of the compound's activity for any potential therapeutic or research application.

Rational Design of Analogs with Improved Selectivity and Potency for Specific Research Applications

This compound serves as a scaffold that can be chemically modified to create a library of analogs with fine-tuned properties. evitachem.com Research on similar structures, such as 2-(2,4-Dichlorophenoxy)acetic acid, has shown that creating derivatives can yield compounds with specific biological activities, such as selective inhibition of enzymes like COX-2. mdpi.com

Future work should focus on the rational design of analogs to enhance potency for a desired target while improving selectivity to minimize off-target effects. This involves a structure-activity relationship (SAR) approach, where systematic modifications are made to the molecule and the resulting changes in biological activity are measured. Computational methods, such as molecular docking, can pre-screen potential analogs to predict their binding affinity with target proteins, guiding synthetic efforts. nih.gov

Table 2: Potential Sites for Analog Synthesis and Their Hypothetical Impact

| Modification Site | Example Modification | Potential Goal |

|---|---|---|

| Benzene (B151609) Ring | Alter position or type of halogen substituents (e.g., replace Cl with F or Br). | Modify binding affinity, lipophilicity, and metabolic stability. |

| Amino Group | N-alkylation or N-acylation (e.g., [(2,4-Dichloro-benzyl)-ethyl-amino]-acetic acid). fluorochem.co.uk | Change solubility, cell permeability, and receptor interaction. |

| Acetic Acid Moiety | Esterification or amidation to form prodrugs or alter pharmacokinetics. | Improve bioavailability and targeting capabilities. |

Challenges and Opportunities in Scaling Research-Level Synthesis and Application

The transition from small-scale laboratory synthesis to larger-scale production for extensive research or potential commercial application presents significant challenges. The typical synthesis involves reacting 2,4-dichlorobenzylamine (B146540) with chloroacetic acid under basic conditions, followed by purification. evitachem.com

Challenges:

Yield and Purity: Maintaining high yields and purity on a larger scale can be difficult. Side reactions may become more prominent, and purification methods like chromatography may become costly and complex. evitachem.com

Reaction Control: Exothermic reactions require careful temperature management to prevent runaway reactions and the formation of unwanted byproducts. evitachem.com

Waste Management: Scaling up production increases the volume of solvent and reagent waste, which must be managed in an environmentally responsible and cost-effective manner, as seen in the process design for the related 2,4-D. researchgate.net

Opportunities:

Process Optimization: There is an opportunity to systematically optimize reaction conditions (e.g., temperature, solvent, base concentration) to maximize yield and minimize impurities.

Continuous Flow Chemistry: Implementing continuous flow reactors, as opposed to traditional batch processing, can offer superior control over reaction parameters, improve safety, and potentially increase throughput and consistency. evitachem.com

Greener Chemistry: Research into alternative, less hazardous solvents or catalytic systems could reduce the environmental impact and cost of large-scale synthesis.

Successfully navigating these challenges will be crucial for making this compound and its promising analogs widely available for advanced research endeavors.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing (2,4-Dichloro-benzylamino)-acetic acid with high purity?

- Methodology : Synthesis typically involves coupling 2,4-dichlorobenzylamine with chloroacetic acid derivatives under basic conditions. Purity is assessed via reverse-phase HPLC (C18 column, methanol/water mobile phase) and confirmed by melting point analysis (210–215°C, similar to structurally related compounds) . Standardization of reagents (e.g., NaOH titration against KHP) ensures stoichiometric accuracy in synthesis .

- Key Data : Melting point ranges and retention times from HPLC are critical for purity validation.

Q. How can researchers characterize the stability of this compound under varying pH conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and quantify residual compound using LC-MS. Toxicity of degradation products is screened via Ames test .

- Key Data : Degradation half-life (t₁/₂) and identification of major degradation products (e.g., dichloroaniline derivatives) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodology : Use liquid-liquid extraction (ethyl acetate) followed by LC-MS/MS (MRM mode). Calibrate with deuterated internal standards to account for matrix effects. Validate recovery rates (>85%) and limit of detection (LOD < 1 ng/mL) .

- Key Data : Example calibration curve parameters (R² > 0.99) and inter-day precision (%RSD < 15%) .

Advanced Research Questions

Q. How do conflicting toxicity data for this compound inform risk assessment?

- Methodology : Compare in vitro (e.g., HepG2 cell viability assays) and in vivo (rodent LD50) studies. Resolve discrepancies via toxicokinetic modeling (e.g., PBPK models) to account for species-specific metabolic pathways. Prioritize studies from ATSDR/NTP databases due to rigorous peer review .

- Key Data : LD50 ranges (e.g., 300–500 mg/kg in rats) and NOAEL (no-observed-adverse-effect-level) values .

Q. What experimental designs address the compound’s potential endocrine-disrupting effects?

- Methodology : Use reporter gene assays (e.g., ERα/β luciferase) to screen for estrogen receptor activity. Combine with transcriptomic analysis (RNA-seq) on zebrafish embryos to identify dysregulated pathways (e.g., vitellogenin expression). Dose-response curves are analyzed using Hill slope models .

- Key Data : EC50 values for receptor activation and differentially expressed genes (p < 0.05) .

Q. How can researchers resolve inconsistencies in reported metabolic pathways?

- Methodology : Perform isotopic tracing (¹⁴C-labeled compound) in hepatocyte models. Identify metabolites via high-resolution mass spectrometry (HRMS) and compare with databases (e.g., HMDB). Conflicting pathways (e.g., CYP2C9 vs. CYP3A4 dominance) are clarified using enzyme inhibitors .

- Key Data : Major metabolites (e.g., glucuronide conjugates) and enzyme kinetic parameters (Km, Vmax) .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

- Methodology : Test co-solvents (e.g., PEG-400, DMSO) and surfactants (e.g., Tween-80) in PBS. Use dynamic light scattering (DLS) to assess particle size (<200 nm for nanoformulations). Validate bioavailability via AUC comparisons in Sprague-Dawley rats .

- Key Data : Solubility profiles (mg/mL) and bioavailability enhancement ratios .

Data Contradiction Analysis

Q. Why do studies report divergent EC50 values in cytotoxicity assays?

- Resolution : Variability arises from cell line differences (e.g., HepG2 vs. HEK293), exposure durations (24 vs. 48 hours), and serum content in media. Standardize protocols using CLSI guidelines and include positive controls (e.g., cisplatin) .

- Key Data : Inter-laboratory validation results (e.g., 10–15% variability in EC50) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.